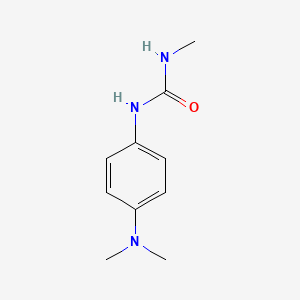
1-(4-(Dimethylamino)phenyl)-3-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Dimethylamino)phenyl)-3-methylurea is an organic compound with a complex structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to a methylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)phenyl)-3-methylurea typically involves the reaction of 4-(dimethylamino)aniline with an isocyanate derivative. One common method is the reaction of 4-(dimethylamino)aniline with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(4-(Dimethylamino)phenyl)-3-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学研究应用
1-(4-(Dimethylamino)phenyl)-3-methylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-(Dimethylamino)phenyl)-3-methylurea involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
4-Dimethylaminoantipyrine: A compound with a similar dimethylamino group attached to a phenyl ring.
4-(Dimethylamino)benzaldehyde: Another compound with a dimethylamino group, but with an aldehyde functional group instead of a urea moiety.
Uniqueness
1-(4-(Dimethylamino)phenyl)-3-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
6956-24-7 |
|---|---|
分子式 |
C10H15N3O |
分子量 |
193.25 g/mol |
IUPAC 名称 |
1-[4-(dimethylamino)phenyl]-3-methylurea |
InChI |
InChI=1S/C10H15N3O/c1-11-10(14)12-8-4-6-9(7-5-8)13(2)3/h4-7H,1-3H3,(H2,11,12,14) |
InChI 键 |
YIEYUMZIUOPBII-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)NC1=CC=C(C=C1)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)
![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)
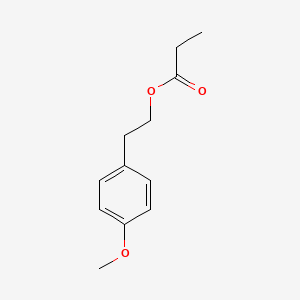
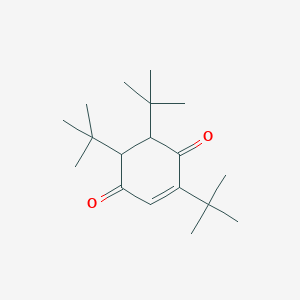

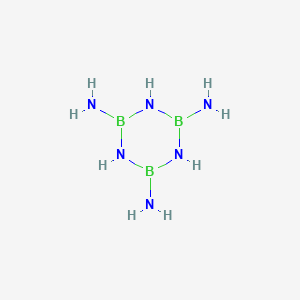
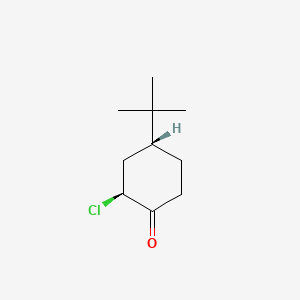

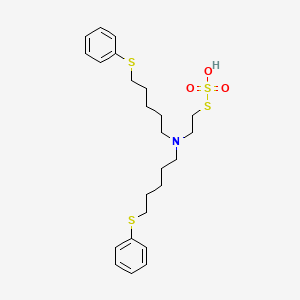

![2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione](/img/structure/B14715372.png)



